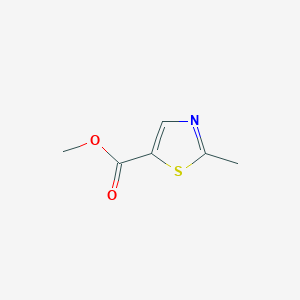

Methyl 2-methylthiazole-5-carboxylate

Übersicht

Beschreibung

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-methylthiazole-5-carboxylate can be synthesized through various methods. One common method involves the esterification of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of thionyl chloride . The reaction is typically carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves a one-pot procedure. This method uses commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiazole ring and the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group, often using reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 2-methylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated significant biological activities, including:

- Antimicrobial Properties : Research has shown that certain derivatives of thiazole compounds exhibit potent activity against pathogens such as Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, showcasing its potential in developing new anti-tubercular agents .

- Antitumor Activity : Some studies indicate that derivatives of this compound possess antitumor properties, making them candidates for cancer therapy. The compound's ability to interact with specific enzymes involved in tumor growth is under investigation.

Case Study: Antimicrobial Efficacy

A study published in PLOS ONE identified several thiazole derivatives that inhibited M. tuberculosis effectively. The findings suggest that this compound and its derivatives could be pivotal in designing new treatments for drug-resistant strains of tuberculosis .

Agricultural Applications

In the agricultural sector, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its role includes:

- Crop Protection : The compound enhances the efficacy of crop protection agents, contributing to improved yields and sustainable agricultural practices .

- Herbicide Development : Research indicates that thiazole derivatives can serve as effective herbicides, targeting specific plant metabolic pathways to inhibit weed growth without harming crops .

Biochemical Research

This compound is extensively used in biochemical research due to its ability to influence enzyme activity and metabolic pathways:

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can have implications for treating conditions like gout and hyperuricemia.

- Metabolic Studies : Researchers employ this compound to explore metabolic pathways and enzyme interactions, aiding in the understanding of various biological processes and potential therapeutic targets .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against M. tuberculosis |

| Antitumor agents | Potential for cancer therapy | |

| Agriculture | Pesticides and herbicides | Enhances crop protection |

| Biochemical Research | Enzyme inhibitors | Inhibits xanthine oxidase |

| Metabolic pathway studies | Insights into biological processes |

Material Science

In material science, this compound contributes to the development of polymers and coatings:

- Polymer Development : The compound is used as a building block for synthesizing complex heterocyclic compounds that enhance material properties such as durability and resistance to environmental factors.

Wirkmechanismus

The mechanism of action of methyl 2-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical reactions. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their stability and function.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-methylthiazole-5-carboxylate can be compared to other thiazole derivatives such as ethyl 2-amino-4-methylthiazole-5-carboxylate . While both compounds share a similar core structure, their functional groups and reactivity differ. This compound is unique due to its ester group, which imparts different chemical properties and applications.

List of Similar Compounds

- Ethyl 2-amino-4-methylthiazole-5-carboxylate

- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate

Biologische Aktivität

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, antiviral, and antitumor activities. The compound's interactions with various enzymes and its potential therapeutic applications are also discussed.

Chemical Structure and Properties

This compound has a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol. It features a thiazole ring, which is characterized by the inclusion of nitrogen and sulfur atoms. The methyl group at the second position and the carboxylate group at the fifth position contribute to its unique chemical properties and biological activities .

Biological Activities

Antimicrobial Activity

this compound exhibits notable antimicrobial properties. Studies have shown that it possesses moderate to good activity against various bacterial strains. For example, derivatives of this compound have been synthesized and tested for their antibacterial efficacy, demonstrating significant inhibition against pathogens .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown effectiveness against fungal infections. It has been tested alongside other thiazole derivatives, revealing promising antifungal activity that warrants further investigation for therapeutic applications .

Antiviral and Antitumor Properties

Research indicates that this compound may also exhibit antiviral and antitumor effects. Its mechanism often involves the inhibition of key enzymes in viral replication and cancer cell proliferation pathways. For instance, it acts as an inhibitor of xanthine oxidase, which plays a role in purine metabolism, potentially impacting tumor growth .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly enzymes. By binding to enzyme active sites, it modulates biochemical pathways essential for microbial growth and cancer cell survival. This interaction profile highlights its potential utility in therapeutic applications targeting diseases characterized by dysregulated enzyme activity .

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Screening

A series of synthesized derivatives were tested for their antimicrobial activities against a panel of bacterial strains. The results indicated that most compounds exhibited moderate to excellent antimicrobial effects, particularly against Gram-positive bacteria . -

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity, with cell viability rates dropping below 20% in certain cancer models, indicating its potential as an anticancer agent . -

Enzyme Inhibition Studies

Investigations into the compound's role as an enzyme inhibitor revealed that it effectively inhibits xanthine oxidase activity, suggesting a mechanism through which it may exert its antitumor effects by altering purine metabolism .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Viability (%) at 50 µM | Control Viability (%) |

|---|---|---|

| HeLa | 15 | 85 |

| MCF-7 | 18 | 80 |

| A549 | 22 | 78 |

Eigenschaften

IUPAC Name |

methyl 2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVCUYKYLWTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613660 | |

| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53233-90-2 | |

| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.